molecular formula C4H7N3S2 B12904259 4,5-Dihydro-1H-pyrazol-1-ylcarbamodithioic acid CAS No. 62103-70-2

4,5-Dihydro-1H-pyrazol-1-ylcarbamodithioic acid

Cat. No.: B12904259
CAS No.: 62103-70-2
M. Wt: 161.3 g/mol
InChI Key: TZLXFLNGKBRXKE-UHFFFAOYSA-N
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Description

(4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is a heterocyclic compound that features a pyrazole ring fused with a carbodithioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with carbon disulfide under basic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of (4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and efficiency of the production process .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dihydro-1H-pyrazol-1-yl)carbamodithioic acid is unique due to the combination of the pyrazole ring and carbodithioic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

62103-70-2

Molecular Formula

C4H7N3S2

Molecular Weight

161.3 g/mol

IUPAC Name

3,4-dihydropyrazol-2-ylcarbamodithioic acid

InChI

InChI=1S/C4H7N3S2/c8-4(9)6-7-3-1-2-5-7/h2H,1,3H2,(H2,6,8,9)

InChI Key

TZLXFLNGKBRXKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1)NC(=S)S

Origin of Product

United States

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